molecular formula C10H14O2 B2393500 Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one CAS No. 53110-08-0

Spiro[bicyclo[3.3.1]nonane-3,2'-oxirane]-7-one

Cat. No.: B2393500
CAS No.: 53110-08-0
M. Wt: 166.22
InChI Key: HGMLVNKQIMLJSW-DIYOJNKTSA-N
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Description

Spiro[bicyclo[331]nonane-3,2’-oxirane]-7-one is a spirocyclic compound characterized by a unique structure that includes a bicyclo[331]nonane framework fused with an oxirane ring at the 3,2’ positions and a ketone group at the 7 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one typically involves multistep organic reactions. One common method includes the following steps:

    Formation of the bicyclo[3.3.1]nonane core: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the oxirane ring: The oxirane ring can be introduced via an epoxidation reaction using peracids such as m-chloroperbenzoic acid (m-CPBA).

    Incorporation of the ketone group: The ketone group at the 7 position can be introduced through oxidation reactions using reagents like Jones reagent or PCC (Pyridinium chlorochromate).

Industrial Production Methods

Industrial production of spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to identify the most efficient reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to ring-opening and formation of various substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to open the oxirane ring.

Major Products

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Spiro[bicyclo[3.3.1]nonane-3,2’-oxirane]-7-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the construction of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of advanced materials, including polymers and resins.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[3.3.1]nonane-2,2’-oxirane]
  • Spiro[bicyclo[3.3.1]nonane-9,2’-[1,3]dithiolane]-7-carboxylic acid
  • 9-oxa-3,7-dithiabicyclo[3.3.1]nonane

Uniqueness

Spiro[bicyclo[331]nonane-3,2’-oxirane]-7-one is unique due to the presence of both an oxirane ring and a ketone group within the same molecule

Properties

IUPAC Name

(1R,5S)-spiro[bicyclo[3.3.1]nonane-7,2'-oxirane]-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O2/c11-9-2-7-1-8(3-9)5-10(4-7)6-12-10/h7-8H,1-6H2/t7-,8+,10?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGMLVNKQIMLJSW-JWHQNHQBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC1CC3(C2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CC(=O)C[C@H]1CC3(C2)CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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